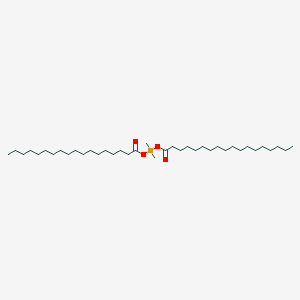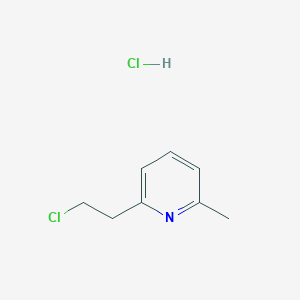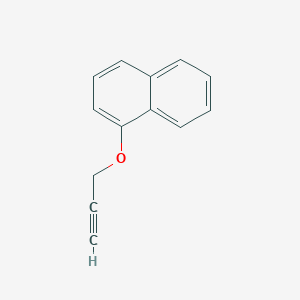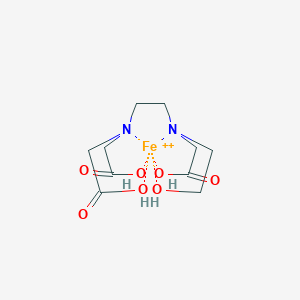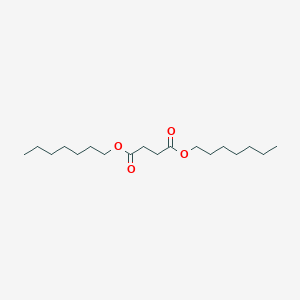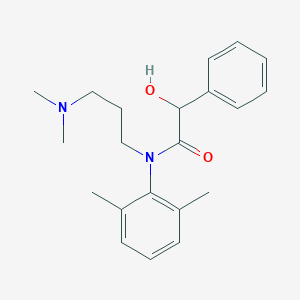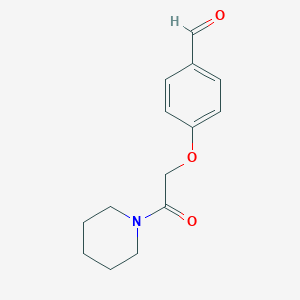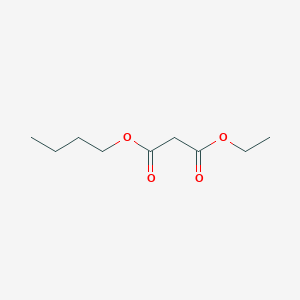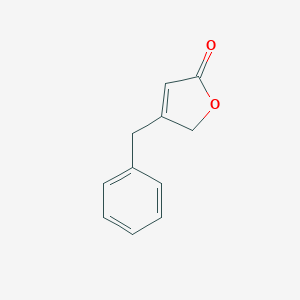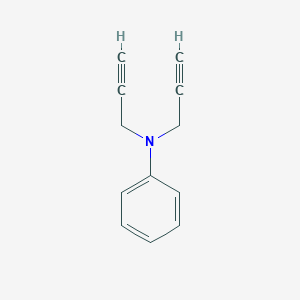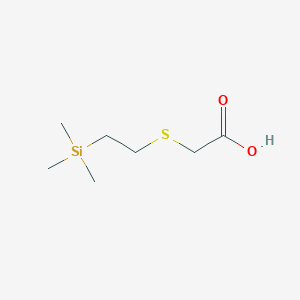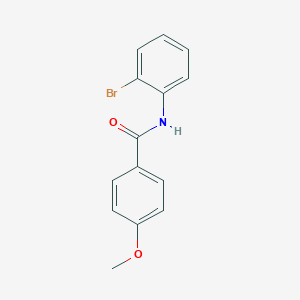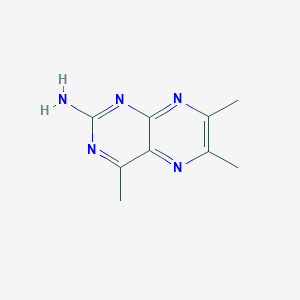
4,6,7-Trimethylpteridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7-Trimethylpteridin-2-amine, also known as Alagebrium, is a synthetic compound that has been widely studied for its potential therapeutic applications in treating cardiovascular diseases. This compound belongs to the class of pteridines and has been shown to possess unique biochemical and physiological effects that make it a promising candidate for further research.
Mechanism Of Action
The mechanism of action of 4,6,7-Trimethylpteridin-2-amine involves the inhibition of advanced glycation end-products (AGEs) formation. AGEs are harmful compounds that are formed as a result of the non-enzymatic reaction between sugars and proteins. They are known to contribute to the development of various diseases including cardiovascular diseases. 4,6,7-Trimethylpteridin-2-amine inhibits AGEs formation by breaking down the existing AGEs and preventing the formation of new ones.
Biochemical And Physiological Effects
4,6,7-Trimethylpteridin-2-amine has been shown to possess unique biochemical and physiological effects that make it a promising candidate for further research. It has been shown to possess antioxidant and anti-inflammatory properties that make it effective in reducing oxidative stress and inflammation in the cardiovascular system. It has also been shown to improve the elasticity of blood vessels, which is important in maintaining normal blood pressure.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4,6,7-Trimethylpteridin-2-amine in lab experiments is its well-established synthesis method, which allows for the production of pure and consistent samples. However, one limitation is that 4,6,7-Trimethylpteridin-2-amine is a synthetic compound and may not accurately reflect the effects of natural compounds in the body.
Future Directions
There are several future directions for research on 4,6,7-Trimethylpteridin-2-amine. One area of research is the potential use of 4,6,7-Trimethylpteridin-2-amine in treating other diseases such as diabetes and neurodegenerative diseases. Another area of research is the development of more effective synthesis methods for 4,6,7-Trimethylpteridin-2-amine. Additionally, further studies are needed to fully understand the mechanism of action of 4,6,7-Trimethylpteridin-2-amine and its potential side effects.
Synthesis Methods
The synthesis of 4,6,7-Trimethylpteridin-2-amine involves the reaction of 4,6,7-trimethylpteridine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using chromatography techniques to obtain pure 4,6,7-Trimethylpteridin-2-amine.
Scientific Research Applications
4,6,7-Trimethylpteridin-2-amine has been extensively studied for its potential therapeutic applications in treating cardiovascular diseases such as hypertension, heart failure, and atherosclerosis. It has been shown to possess antioxidant and anti-inflammatory properties that make it effective in reducing oxidative stress and inflammation in the cardiovascular system.
properties
CAS RN |
19153-01-6 |
|---|---|
Product Name |
4,6,7-Trimethylpteridin-2-amine |
Molecular Formula |
C9H11N5 |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
4,6,7-trimethylpteridin-2-amine |
InChI |
InChI=1S/C9H11N5/c1-4-5(2)12-8-7(11-4)6(3)13-9(10)14-8/h1-3H3,(H2,10,12,13,14) |
InChI Key |
PIKGILGQDLQKPD-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C(=N1)C(=NC(=N2)N)C)C |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=NC(=N2)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)
